![molecular formula C19H25NO B5091828 N-(4-ethylphenyl)-1-adamantanecarboxamide](/img/structure/B5091828.png)
N-(4-ethylphenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1-adamantanecarboxamide, also known as APEC, is a chemical compound that has been widely studied for its potential applications in scientific research. APEC belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to act as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-(4-ethylphenyl)-1-adamantanecarboxamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide binds to the channel and blocks the influx of calcium ions, which are responsible for the sensation of pain and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to modulate the release of dopamine in the brain, which may be involved in its potential use for the treatment of Parkinson's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain sensation and inflammation, and the potential modulation of dopamine release in the brain. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to have a low toxicity profile in animal studies, which suggests that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethylphenyl)-1-adamantanecarboxamide is its selective antagonism of the TRPV1 ion channel, which makes it a valuable tool for studying the role of this channel in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide also has a low toxicity profile in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of N-(4-ethylphenyl)-1-adamantanecarboxamide is its relatively low potency, which may require higher doses for effective inhibition of the TRPV1 channel.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-1-adamantanecarboxamide, including the development of more potent analogs, the exploration of its potential use in the treatment of other neurodegenerative disorders, and the investigation of its potential use in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(4-ethylphenyl)-1-adamantanecarboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-1-adamantanecarboxamide involves the reaction of 4-ethylphenylamine with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-3-5-17(6-4-13)20-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJPQARPUMWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)adamantane-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.